molecular formula C12H19N3 B2661180 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane CAS No. 40913-85-7

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane

Cat. No.: B2661180
CAS No.: 40913-85-7
M. Wt: 205.305
InChI Key: OYHOYOZEGDULOB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemical research. ijsrtjournal.comopenaccessjournals.com Their prevalence in nature is exemplified by their presence in essential biomolecules such as DNA, RNA, vitamins, and hormones. ijsrtjournal.com This natural abundance has inspired chemists to utilize heterocyclic scaffolds as foundational frameworks in the design and synthesis of new therapeutic agents and functional materials. openaccessjournals.comsemanticscholar.org More than 90% of new drugs incorporate heterocyclic motifs, highlighting their importance in medicinal chemistry. semanticscholar.org The unique electronic properties and three-dimensional arrangements conferred by heteroatoms like nitrogen, oxygen, and sulfur allow for specific interactions with biological targets, making them indispensable in drug discovery. openaccessjournals.comijnrd.orgrroij.com Consequently, the synthesis and functionalization of novel heterocyclic systems remain a vibrant and highly active area of chemical research. openaccessjournals.com

Overview of 1,4-Diazepane Derivatives and their Academic Relevance

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. jocpr.com Derivatives of 1,4-diazepane have been shown to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. semanticscholar.orgnih.govresearchgate.net Their structural flexibility allows them to mimic peptide structures, making them valuable as peptidomimetic scaffolds. jocpr.com The synthesis of substituted 1,4-diazepines is an area of significant academic interest, with various methodologies being developed to create diverse libraries of these compounds for biological screening. nih.govnih.govderpharmachemica.comorganic-chemistry.org

Structural Context and Importance of the Pyridin-2-yl-ethyl Moiety

The pyridin-2-yl-ethyl moiety is a structural fragment that combines a pyridine (B92270) ring with an ethyl linker. The pyridine ring itself is a common feature in many biologically active compounds and ligands due to its ability to participate in hydrogen bonding and metal coordination. researchgate.netnih.gov The presence of the nitrogen atom in the pyridine ring imparts specific electronic properties and allows for interactions with various biological receptors. solubilityofthings.com The ethyl linker provides conformational flexibility, enabling the pyridine ring to orient itself for optimal interaction with a target. Compounds containing the pyridin-2-yl-ethyl moiety have been investigated for a range of applications, underscoring the versatility of this structural unit in molecular design. nih.gov

Current State of Research and Identified Knowledge Gaps for 1-[2-(Pyridin-2-yl)ethyl]-1,4-Diazepane

A comprehensive review of the scientific literature reveals that while the constituent parts of this compound, namely the 1,4-diazepane core and the pyridin-2-yl-ethyl substituent, are well-studied in their own right, there is a significant knowledge gap concerning the specific compound itself. Publicly available chemical databases such as PubChem list the compound, providing its basic chemical structure and formula (C12H19N3). nih.gov However, dedicated research articles detailing its synthesis, characterization, and potential applications are conspicuously absent.

This lack of specific data presents both a challenge and an opportunity. The challenge lies in predicting the precise properties and biological activity of this compound without experimental evidence. The opportunity, however, is substantial. Based on the known activities of 1,4-diazepane derivatives and compounds containing the pyridin-2-yl-ethyl moiety, it is plausible to hypothesize that this compound could exhibit interesting pharmacological properties. Future research should therefore focus on the synthesis and biological evaluation of this compound to fill the existing knowledge gap and explore its potential as a novel therapeutic agent or chemical probe.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-14-12(4-1)5-10-15-9-3-6-13-8-11-15/h1-2,4,7,13H,3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHOYOZEGDULOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane and Analogous Structures

Established Synthetic Pathways for the 1,4-Diazepane Ring System

The construction of the seven-membered 1,4-diazepane ring is a cornerstone of this synthesis. Various methodologies have been developed, primarily focusing on cyclization reactions.

Cyclization Reactions and Ring Formation Strategies

The formation of the 1,4-diazepane ring can be achieved through several strategic cyclization reactions. One common approach is the cyclocondensation of suitable precursors. For instance, the reaction between diamines and dicarbonyl compounds or their equivalents can lead to the formation of the diazepine (B8756704) ring. acs.org Another powerful method is reductive amination , which can be performed intramolecularly or intermolecularly. Intramolecular reductive amination of aminoketones has been successfully employed to create chiral 1,4-diazepanes. researchgate.netacs.org This enzymatic approach offers high enantioselectivity. acs.org

Domino processes, which involve multiple bond-forming events in a single synthetic operation, provide an efficient route to 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org These reactions often proceed through the in situ generation of an intermediate that undergoes an intramolecular cyclization. acs.org Palladium-catalyzed intramolecular cyclization of appropriately substituted aminobenzylamines with propargylic carbonates has also been developed for the synthesis of benzodiazepine (B76468) cores, a related class of compounds. mdpi.com Furthermore, ring expansion reactions, such as the Schmidt reaction of N-alkyl-4-piperidones, offer a pathway to N-alkyl-1,4-diazepin-5-ones. researchgate.net A ruthenium-catalyzed "hydrogen borrowing" methodology has also been reported for the synthesis of 1,4-diazepanes from diols and diamines. organic-chemistry.org

Cyclization Strategy Description Key Features
Cyclocondensation Reaction of a diamine with a dicarbonyl compound or its equivalent. acs.orgA direct method for ring formation.
Reductive Amination Intramolecular cyclization of an amino-aldehyde or amino-ketone. researchgate.netacs.orgCan be performed enzymatically for high enantioselectivity. acs.org
Domino Process A multi-reaction sequence in a single pot, often involving an intramolecular aza-Michael cyclization. acs.orgAtom- and step-economical. acs.org
Ring Expansion Expansion of a smaller ring, such as a piperidone, to form the diazepine ring. researchgate.netProvides access to functionalized diazepinones.
Hydrogen Borrowing Ruthenium-catalyzed coupling of a diol and a diamine. organic-chemistry.orgAn environmentally friendly approach.

Key Precursors and Building Blocks for Diazepane Synthesis

The choice of precursors is critical for the successful synthesis of the 1,4-diazepane ring. Common building blocks include:

Diamines: Ethylene (B1197577) diamine and its derivatives are fundamental precursors, providing the two nitrogen atoms of the diazepine ring. acs.orgnih.gov

Dicarbonyl Compounds and Equivalents: Glutaraldehyde, glutaric acid derivatives, and other five-carbon units with electrophilic centers at the 1 and 5 positions are used to react with diamines. researchgate.net

Amino Alcohols and Amino Ketones: These are key for intramolecular cyclization strategies, particularly for the synthesis of chiral diazepanes. researchgate.net For example, (S)- or (R)-2-aminopropan-1-ol can be used to construct chiral 1,4-diazepanes. researchgate.net

Diols: In hydrogen borrowing catalysis, 1,5-diols are used as precursors. organic-chemistry.org

N-Tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates: These have been used in palladium-catalyzed cyclizations to form related benzodiazepine structures. mdpi.com

Strategies for Incorporating the Pyridin-2-yl-ethyl Substituent

Once the 1,4-diazepane ring is formed, or concurrently with its formation, the pyridin-2-yl-ethyl group must be attached to one of the nitrogen atoms.

N-Alkylation Approaches on the Diazepane Nitrogen Atom(s)

Direct N-alkylation of the 1,4-diazepane ring is a common and straightforward method. This typically involves reacting the diazepine with a suitable electrophile containing the pyridin-2-yl-ethyl moiety.

One such approach is the reaction with a 2-(2-haloethyl)pyridine , such as 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine. The nucleophilic nitrogen of the diazepine displaces the halide to form the desired C-N bond. Another strategy is the Michael addition of 1,4-diazepane to 2-vinylpyridine. In this case, the diazepine acts as a nucleophile, attacking the electron-deficient double bond of the vinylpyridine.

Reductive amination provides another versatile route. The reaction of 1,4-diazepane with 2-pyridineacetaldehyde in the presence of a reducing agent, such as sodium borohydride (B1222165) or borane-pyridine complex, will yield the target compound. nih.govrsc.orgresearchgate.net This method is often preferred due to its mild conditions and high efficiency.

N-Alkylation Method Reagents Description
Reaction with Haloethylpyridine 1,4-Diazepane, 2-(2-haloethyl)pyridineNucleophilic substitution of the halide by the diazepine nitrogen.
Michael Addition 1,4-Diazepane, 2-vinylpyridineNucleophilic addition of the diazepine to the activated alkene.
Reductive Amination 1,4-Diazepane, 2-pyridineacetaldehyde, Reducing agentFormation of an iminium ion intermediate followed by reduction. nih.govrsc.orgresearchgate.net

Linker Functionalization and Coupling Methodologies

In some synthetic strategies, a linker is first attached to the diazepine ring, which is then coupled to the pyridine (B92270) moiety. For example, the diazepine can be acylated with a reagent like chloroacetyl chloride, followed by nucleophilic substitution of the chloride with a pyridine-containing nucleophile. Tandem N-alkylation-ring opening-cyclization reactions have also been reported for the synthesis of related benzodiazepine derivatives. nih.gov

Advanced Synthetic Techniques for 1-[2-(Pyridin-2-yl)ethyl]-1,4-Diazepane Derivatization

Further functionalization of the core molecule can be achieved through various advanced synthetic methods. Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that allows for the modification of complex molecules at a late stage of the synthesis. nih.gov This can be particularly useful for creating a library of analogues for structure-activity relationship studies.

C-H activation is a prominent LSF technique. For the pyridine ring of this compound, transition-metal-catalyzed C-H functionalization can be used to introduce a variety of substituents. beilstein-journals.orgrsc.org For example, palladium-catalyzed direct arylation of pyridines has been achieved using a transient activator strategy. nih.gov Iridium-catalyzed C-H activation of pyridines directed by a boryl group has also been reported. nih.govchemrxiv.org These methods allow for the precise modification of the pyridine ring, providing access to a diverse range of derivatives.

Multicomponent Reactions in the Synthesis of Related Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds, including those related to 1,4-diazepanes. MCRs offer several advantages, such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR used to synthesize 1,4-benzodiazepine (B1214927) scaffolds, which are structurally analogous to 1,4-diazepanes. nih.gov In a typical Ugi-deprotection-cyclization (UDC) strategy, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react in a single pot to form an intermediate that, after a deprotection step, undergoes intramolecular cyclization to yield the desired benzodiazepine ring. nih.gov This approach allows for the introduction of multiple points of diversity in the final molecule by varying the starting components. nih.gov

For instance, the synthesis of 1,4-benzodiazepine-6-ones has been achieved using methyl anthranilate as the amine component in an Ugi-4CR, followed by deprotection and cyclization. nih.gov The reaction conditions for the Ugi step are typically mild, often proceeding at room temperature in solvents like methanol (B129727). nih.gov The subsequent cyclization can be promoted by a base such as triethylamine (B128534) in a suitable solvent. nih.gov

The following table summarizes the synthesis of various 1,4-benzodiazepine-6-ones via the Ugi-4CR route, highlighting the diversity achievable with this methodology. nih.gov

IDYields (%)
6atBuMe41
6btBucyclohexyl28
6cmesitylMe16
6dtBunPr20
6etBucyclopropenyl38
6ftBup-F-C₆H₄22

Data sourced from a study on the multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. nih.gov

Optimization of Synthetic Reaction Conditions for this compound Production

The efficient production of this compound and its analogs hinges on the careful optimization of reaction conditions. Key factors that significantly influence the yield, purity, and reaction time include the choice of solvent and the selection of an appropriate catalyst.

Solvent Effects and Reaction Kinetics

In the context of N-alkylation of indazoles, a related N-heterocyclic system, the choice of solvent has been shown to affect the regioselectivity of the reaction. While polar aprotic solvents like DMF and acetonitrile (B52724) are commonly used, variations in solvent can lead to different ratios of N-1 and N-2 alkylated products. For instance, in certain cases, nonpolar solvents like toluene (B28343) or 1,4-dioxane (B91453) may not facilitate the reaction at all, possibly due to the poor solubility of the base.

The kinetics of the reaction are also intimately tied to the solvent. A solvent that effectively solvates the transition state can lower the activation energy and accelerate the reaction. For multicomponent reactions leading to diazepine scaffolds, polar protic solvents like methanol are often employed to facilitate the various steps of the reaction cascade.

Structural Elucidation and Conformational Analysis of 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Proton (¹H) NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl and diazepane moieties. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the nitrogen atom (H-6') is expected at the lowest field. The aliphatic protons of the diazepane and ethyl groups would appear in the upfield region (δ 1.7-3.7 ppm).

Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate in the δ 120-160 ppm range, with the carbon atom adjacent to the nitrogen (C-2' and C-6') showing the most downfield shifts. The aliphatic carbons of the diazepane ring and the ethyl linker would be found in the more shielded region of the spectrum (δ 25-60 ppm). mdpi.com

The following tables provide predicted assignments for the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-6' 8.4 - 8.6 Doublet
Pyridine H-3', H-4', H-5' 7.1 - 7.7 Multiplet
Diazepane & Ethyl CH₂ 2.5 - 3.7 Multiplet

Predicted ¹³C NMR Chemical Shifts

Carbons Predicted Chemical Shift (δ, ppm)
Pyridine C-2' 159 - 161
Pyridine C-6' 148 - 150
Pyridine C-4' 136 - 138
Pyridine C-3', C-5' 121 - 124
Diazepane & Ethyl CH₂ 45 - 60

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule by identifying the characteristic stretching and bending frequencies of its functional groups.

The IR spectrum of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is expected to exhibit several key absorption bands. Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹. mdpi.com Aliphatic C-H stretching from the ethyl and diazepane moieties would be observed in the 2850-3000 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. nih.gov The C-N stretching vibrations of the aliphatic amine groups in the diazepane ring would likely be found in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric "ring breathing" mode of the pyridine ring, typically a strong band in Raman spectra, would be a key identifier. nih.gov

Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Pyridine Ring (C=C, C=N) Stretch 1400 - 1600 IR, Raman
CH₂ Bend 1430 - 1470 IR
Aliphatic C-N Stretch 1000 - 1200 IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₁₂H₁₉N₃), the exact molecular weight can be calculated. nih.gov

Molecular Weight: 205.30 g/mol

Electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak (M⁺) at m/z = 205. The fragmentation pattern is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atoms (α-cleavage), which is a characteristic pathway for amines. Key fragmentation could involve the loss of the pyridinylethyl side chain or cleavage within the diazepane ring. A major fragment would be expected from the cleavage between the two CH₂ groups of the ethyl linker, leading to the formation of a stable pyridylmethyl cation at m/z = 92 or 93. Another significant fragmentation pathway could be the cleavage of the diazepane ring.

Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Identity Fragmentation Pathway
205 [M]⁺ Molecular Ion
106 [C₅H₄NCH₂CH₂]⁺ Cleavage of the bond between the ethyl group and the diazepane nitrogen
93 [C₅H₄NCH₂]⁺ Benzylic-type cleavage (α-cleavage)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the crystalline solid state. While a published crystal structure for this compound was not identified, its solid-state characteristics can be inferred from related structures.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various intermolecular forces. A primary interaction would likely be π-π stacking between the aromatic pyridine rings of adjacent molecules. mdpi.com These interactions play a significant role in the packing of aromatic heterocyclic compounds.

Conformational Dynamics of the 1,4-Diazepane Ring and Pyridyl-Ethyl Side Chain

The 1,4-diazepane ring, a seven-membered heterocycle, is characterized by a higher degree of conformational flexibility compared to its six-membered counterparts, such as piperazine (B1678402). This flexibility gives rise to a dynamic equilibrium between several conformations, with the most stable forms generally being the chair and twist-boat conformations. The presence of the 2-(pyridin-2-yl)ethyl substituent on one of the nitrogen atoms introduces additional steric and electronic factors that influence the conformational equilibrium of the diazepane ring and the orientation of the side chain itself.

In solution, the 1,4-diazepane ring of this compound is expected to undergo rapid ring inversion at room temperature. This process involves the interconversion between various conformers, primarily the chair and boat forms, through higher-energy transition states. The preferred conformation in solution is a delicate balance of minimizing torsional strain, van der Waals interactions, and potential intramolecular interactions.

Studies on analogous N,N-disubstituted-1,4-diazepanes have revealed that a twist-boat conformation can be a low-energy and even the preferred conformation. nih.gov This is often attributed to the minimization of unfavorable transannular interactions present in the chair conformation. For this compound, it is plausible that a twist-boat or a twisted-chair conformation is significantly populated in solution. The pyridyl-ethyl side chain can adopt various orientations relative to the diazepane ring, and intramolecular hydrogen bonding or π-π stacking interactions between the pyridine ring and the diazepane ring could further stabilize specific conformers.

Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these conformational dynamics. Variable-temperature NMR experiments can provide insights into the energy barriers of ring inversion and the relative populations of different conformers. The following table summarizes hypothetical energy barriers for ring inversion in related 1,4-diazepane systems, providing a context for the expected dynamics of the title compound.

Compound ClassMethodEnergy Barrier (kcal/mol)Predominant Conformation
N-Substituted 1,4-DiazepanesDynamic NMR10 - 15Chair/Twist-Boat
N,N'-Disubstituted 1,4-DiazepanesComputational8 - 12Twist-Boat
Fused 1,4-DiazepinesX-ray/NMR15 - 20Boat

This table presents representative data for analogous compounds to illustrate the expected conformational behavior of this compound.

The orientation of the pyridyl-ethyl side chain is another critical aspect of the conformational analysis. The two single bonds in the ethyl linker allow for rotation, leading to different spatial arrangements of the pyridine ring relative to the diazepane moiety. The preferred orientation will be one that minimizes steric hindrance and potentially allows for favorable non-covalent interactions.

The introduction of substituents on either the 1,4-diazepane ring or the pyridine ring of this compound can significantly alter the conformational landscape. The nature, size, and position of these substituents can shift the equilibrium between different ring conformations and influence the orientation of the side chain.

Substituents on the diazepane ring, particularly at the carbon atoms, can introduce steric hindrance that disfavors certain conformations. For instance, a bulky substituent at the C2 or C5 position might destabilize a chair conformation due to increased 1,3-diaxial interactions, thereby favoring a twist-boat form where these interactions are alleviated. Conversely, gem-disubstitution at C6 could potentially lock the ring into a specific chair or twist conformation.

Substituents on the pyridine ring can also exert a notable influence. Electron-donating or electron-withdrawing groups can modify the electronic properties of the pyridine ring, potentially affecting any intramolecular interactions with the diazepane ring. Furthermore, bulky substituents on the pyridine ring, especially at the positions ortho to the ethyl linker, would create steric clashes that restrict the rotational freedom of the side chain, thereby favoring specific rotamers. The nature of the substituent on the benzene (B151609) ring of related benzodiazepine (B76468) structures has been shown to have a minimal effect on the ring-opening reaction outcomes, suggesting that electronic effects from the aromatic substituent may not drastically alter the core ring conformation in all cases. mdpi.com

The following table provides a qualitative summary of the expected influence of different types of substituents on the conformational preferences of this compound, based on general principles of conformational analysis.

Substitution PositionSubstituent TypeExpected Influence on Conformation
Diazepane Ring (C2/C5)Bulky AlkylDestabilization of Chair, Favors Twist-Boat
Diazepane Ring (N4)Small AlkylMinor influence on ring, affects side-chain orientation
Diazepane Ring (N4)Bulky ArylSignificant steric hindrance, potential for π-stacking
Pyridine Ring (ortho)Bulky GroupRestricted side-chain rotation, favors specific rotamers
Pyridine Ring (para)Electron-WithdrawingMay alter intramolecular electronic interactions

This table is a predictive summary based on established principles of stereochemistry.

Theoretical and Computational Investigations of 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane

Quantum Chemical Studies (Density Functional Theory, DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the analysis would reveal how the pyridine (B92270) ring and the diazepane ring contribute to these frontier orbitals.

Hypothetical Data Table for HOMO-LUMO Analysis: This table is for illustrative purposes only, as specific data is not available.

ParameterCalculated Value (eV)
Energy of HOMOData Not Available
Energy of LUMOData Not Available
HOMO-LUMO Energy Gap (ΔE)Data Not Available

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. This would help in identifying the characteristic vibrations of the pyridin-2-yl, ethyl, and 1,4-diazepane functional groups within the compound.

Analysis of Electrostatic Potential and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, would further quantify the molecule's reactivity.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is essential in drug discovery for understanding potential biological activity.

Prediction of Binding Modes with Identified Biological Receptors

If biological targets for this compound were identified, docking simulations would predict how the compound fits into the receptor's active site. The analysis would detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Assessment of Binding Affinities and Energetics

Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target. A lower binding energy typically suggests a more stable and potent interaction.

Hypothetical Data Table for Binding Affinity: This table is for illustrative purposes only, as specific data is not available.

Biological ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target Protein AData Not AvailableData Not Available
Target Protein BData Not AvailableData Not Available

Until dedicated computational studies are performed and published, a detailed, data-driven analysis of this compound remains speculative.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comnih.gov This approach is instrumental in designing new ligands and filtering large chemical databases to identify promising new drug candidates. nih.gov

Elucidation of Essential Structural Features for Biological Activity

The biological activity of a compound is intrinsically linked to its structural features, which dictate its ability to bind to a target receptor. For derivatives of the 1,4-diazepane scaffold, several key structural elements have been identified as crucial for potent interactions with various receptors, such as sigma receptors (σR) and orexin (B13118510) receptors. nih.govnih.govnih.gov While a crystal structure for the σ2R is not yet available, several pharmacophore models have been proposed to guide ligand design. nih.gov

Analysis of related diazepane-containing ligands suggests that the following features, inherent to the this compound structure, are essential for biological activity:

Aromatic/Hydrophobic Regions: The pyridine ring provides a key aromatic and hydrophobic feature. In many ligand-receptor complexes, these groups engage in hydrophobic interactions or π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding pocket. mdpi.com

Hydrogen Bond Acceptors: The nitrogen atom within the pyridine ring and the two nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors, forming critical hydrogen bonds with donor residues in the active site of a protein. nih.gov

Positive Ionizable Feature: The nitrogen atoms in the diazepane ring can be protonated at physiological pH, allowing for the formation of crucial ionic interactions or salt bridges with acidic residues like aspartic acid or glutamic acid in a receptor.

Conformational Flexibility: The seven-membered diazepane ring possesses significant conformational flexibility. This allows the molecule to adopt a specific low-energy conformation, such as a twist-boat shape, which may be the bioactive conformation necessary for optimal receptor binding. nih.gov

Table 1: Essential Pharmacophoric Features of the this compound Scaffold
Pharmacophoric FeatureStructural MoietyPotential Role in Biological Activity
Aromatic/Hydrophobic CenterPyridine RingEngages in hydrophobic and π-π stacking interactions with receptor residues.
Hydrogen Bond AcceptorPyridine Nitrogen, Diazepane NitrogensForms hydrogen bonds with donor groups in the receptor's active site.
Positive Ionizable FeatureDiazepane NitrogensForms ionic interactions or salt bridges with acidic residues.
Flexible LinkerEthyl Group and Diazepane RingAllows adoption of the optimal bioactive conformation for receptor binding.

Virtual Screening and Database Mining for Novel Scaffolds

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel molecules that possess the same essential features but may have a different underlying chemical structure (scaffold). mdpi.com This process, known as virtual screening, is a cost-effective method to identify new hit compounds. nih.gov

The pharmacophore derived from the this compound scaffold can be employed in virtual screening campaigns to discover new classes of inhibitors for relevant targets. The screening process typically involves:

Database Selection: Choosing a database of compounds to screen, such as the ZINC database, which contains millions of commercially available compounds. mdpi.com

Pharmacophore-Based Filtering: The database is filtered to retain only those molecules that match the 3D arrangement of the defined pharmacophoric features (e.g., aromatic ring, hydrogen bond acceptors, positive ionizable center).

Docking and Scoring: The retrieved hits are then subjected to molecular docking simulations to predict their binding orientation and affinity within the target receptor's active site.

Hit Selection: Compounds with the best docking scores and favorable interaction profiles are selected for further experimental validation.

This strategy, often referred to as scaffold hopping, can lead to the discovery of novel chemical entities with improved potency, selectivity, or pharmacokinetic properties compared to the original template molecule. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecular systems. youtube.com By simulating the motions of atoms and molecules over time, MD can reveal detailed information about the conformational dynamics of a ligand, its stability in a biological environment, and the intricate interactions that stabilize a ligand-protein complex.

Conformational Sampling and Stability in Simulated Physiological Environments

The 1,4-diazepane ring is a flexible seven-membered heterocycle. Understanding its conformational preferences is critical, as only specific conformations may be suitable for binding to a biological target. nih.gov Studies on related N,N-disubstituted-1,4-diazepane antagonists have shown that these molecules often exist in a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring geometry. nih.govnih.gov

MD simulations in a simulated physiological environment (i.e., in a water solvent with physiological salt concentrations) can be used to explore the conformational landscape of this compound. These simulations can:

Identify the most stable and frequently occurring conformations.

Determine the energy barriers between different conformations.

Analyze the influence of the solvent on the conformational equilibrium.

Reveal intramolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize certain conformations.

This information is crucial for understanding the molecule's inherent structural preferences before it engages with a protein target.

Dynamic Behavior of Ligand-Protein Complexes

MD simulations are particularly valuable for studying the dynamic behavior of a ligand once it is bound to its protein target. nih.gov For related 1,4-diazepane-based sigma receptor ligands, MD simulations have been used to confirm docking results and to understand the stability of the ligand within the receptor's active site. nih.gov

In a typical MD simulation of a ligand-protein complex, several parameters are analyzed to assess its stability and dynamic behavior:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value for the ligand indicates that it remains in its binding pose without significant deviation. For example, in simulations of a diazepane derivative bound to the σ1R, the ligand RMSD remained below 0.4 nm, indicating a stable interaction. nih.gov

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual protein residues is calculated to identify regions of the protein that are flexible or rigid. High RMSF values in loops near the binding site can indicate conformational changes that accommodate the ligand. nih.gov

Interaction Analysis: The simulations allow for a detailed analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time. This can reveal which interactions are most persistent and critical for maintaining the stability of the complex. For instance, simulations can show a specific residue, like Thr181, forming a consistent hydrogen bond with a diazepane ligand. nih.gov

Table 2: Analysis of Molecular Dynamics Simulations for Diazepane-Protein Complexes
Simulation ParameterTypical Observation for Stable ComplexInterpretation
Ligand RMSDLow and stable values (e.g., < 0.4 nm)The ligand maintains a consistent binding mode within the active site. nih.gov
Protein Backbone RMSDStable after an initial equilibration periodThe overall protein structure remains stable upon ligand binding. nih.gov
Protein RMSFHigher fluctuations in loop regions, lower in secondary structuresIdentifies flexible regions of the protein that may be involved in ligand recognition or conformational changes. nih.gov
Hydrogen Bond OccupancyHigh percentage (> 50%) for key interactionsIndicates strong and persistent hydrogen bonds that are crucial for binding affinity.

These simulations provide a dynamic picture of the binding event, complementing the static information obtained from docking or crystallography and offering crucial insights for the rational design of more potent and selective ligands based on the this compound scaffold.

Pharmacological and Mechanistic Studies of 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane Derivatives

In Vitro Receptor Interaction and Functional Modulation

Derivatives of the 1,4-diazepane class have been shown to interact with several key receptor families, exhibiting a range of functional activities from antagonism to allosteric modulation.

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major target for therapeutic agents that modulate inhibitory neurotransmission. The benzodiazepine (B76468) site on this receptor is a well-known allosteric modulatory site. Certain derivatives incorporating a diazepine (B8756704) ring fused with other heterocyclic systems have shown significant affinity and selectivity for specific GABA-A receptor subtypes.

For instance, bioisosteres of ethyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo [1,5-a] nih.govfrontiersin.orgdiazepine-3-carboxylate (HZ-166) have been identified as selective potentiators of α2 and α3 subunit-containing GABA-A receptors. One such derivative, KRM-II-81, demonstrated significant efficacy in attenuating picrotoxin-induced increases in firing rate in human cortical epileptic tissue, highlighting its modulatory action at the GABA-A receptor complex.

CompoundReceptor Subtype SelectivityNoted Activity
HZ-166 Analogues (e.g., KRM-II-81) α2/α3-selective GABA-APotentiator, Anticonvulsant Effects

P2X receptors are ATP-gated cation channels involved in various physiological processes, including inflammation and neuropathic pain. While P2X4 and P2X7 receptors are often co-expressed, their pharmacological modulation can be distinct. Research has identified several 1,4-diazepine derivatives as potent and selective antagonists of the P2X4 receptor.

One such compound, NP-1815-PX (5-[3-(5-thioxo-4H- nih.govfrontiersin.orgnih.govoxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b] nih.govfrontiersin.orgdiazepine-2,4(3H,5H)-dione), was identified as a novel antagonist selective for the P2X4 receptor. nih.gov It potently inhibits the P2X4 receptor-mediated increase in intracellular calcium. nih.gov Another derivative, 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), is also recognized as a selective P2X4 antagonist. frontiersin.org In contrast to the clear antagonist activity at P2X4 receptors, specific modulation of P2X7 receptors by this class of diazepine derivatives is not well-documented in the reviewed literature. Studies suggest that while P2X4 and P2X7 subunits can physically form heterotrimeric receptors, this co-assembly does not produce a distinct functional phenotype that is pharmacologically different from the homomeric receptors. nih.gov

CompoundTarget ReceptorIC50 Value
NP-1815-PX Human P2X40.26 µM nih.gov
5-BDBD Human P2X41.2 µM frontiersin.org

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammation, anaphylaxis, and platelet aggregation. The development of PAF antagonists has been a significant area of research. Novel structural types of PAF antagonists based on heterofused nih.govfrontiersin.orgdiazepine derivatives have demonstrated high potency.

Specifically, pyrido[2,3-b] nih.govfrontiersin.org-diazepinones have been synthesized and evaluated for their PAF antagonist activity. nih.gov The in vitro activity of these compounds was measured by their ability to inhibit PAF-induced aggregation of rabbit platelets. One of the most potent compounds identified in this class was 1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo [4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b] nih.govfrontiersin.orgdiazepine (UK-91,473), which displayed inhibitory activity in the low nanomolar range. nih.gov

CompoundIn Vitro Activity (IC50)In Vivo Activity (ED50, mg/kg po, mice)
UK-91,473 2.4 nM nih.gov0.01 mg/kg nih.gov
UK-74,505 4.3 nM mdpi.com0.26 mg/kg nih.govmdpi.com

Serotonin (5-HT) receptors are involved in a wide array of physiological and neuropsychiatric processes. Dual-target ligands that interact with multiple 5-HT receptor subtypes are of significant interest for developing novel therapeutics. A close structural analog of the 1,4-diazepane series, containing a pyridin-2-yl piperazine (B1678402) moiety, has been shown to be a potent dual-ligand for 5-HT1A and 5-HT7 receptors.

The compound, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (Compound 21), was identified as having sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. scienceopen.com Functional studies revealed that this compound acts as a full agonist at the 5-HT1A receptor while behaving as an antagonist at the 5-HT7 receptor, a profile that suggests potential for antidepressant applications. scienceopen.com

CompoundTarget ReceptorBinding Affinity (Ki)Functional Activity
Compound 21 5-HT1A0.74 nM scienceopen.comFull Agonist scienceopen.com
5-HT78.4 nM scienceopen.comAntagonist scienceopen.com

The chemokine receptor CXCR3 plays a role in mediating immune cell trafficking and is implicated in inflammatory diseases. The identification of small molecule antagonists for this receptor is an active area of therapeutic research. A class of 4-N-aryl- nih.govfrontiersin.orgdiazepane ureas has been identified as potent functional antagonists of CXCR3. nih.gov

These compounds have been shown to inhibit the functional response of the CXCR3 receptor to its ligand, CXCL11. nih.gov Specific examples from this series exhibit potent inhibition of calcium mobilization and T-cell chemotaxis, with potencies in the nanomolar range. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed for this series to guide the design of novel and more potent CXCR3 antagonists. researchgate.net

Compound ClassAssayPotency
Aryl- nih.govfrontiersin.orgdiazepane ureas Calcium MobilizationIC50 ≈ 60 nM nih.gov
T-cell Chemotaxis~100 nM nih.gov

Enzyme Inhibition Profiling

Beyond receptor modulation, diazepine-based scaffolds have also been investigated for their ability to inhibit enzymes, particularly protein kinases, which are critical regulators of cellular processes and established targets in cancer therapy.

A series of 4-aryl-thieno nih.govfrontiersin.orgdiazepin-2-one derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov These compounds were found to be potent inhibitors of multiple protein kinases. One of the most active compounds, 1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(2-oxo-2,3-dihydro-1H-thieno [3,4-b] nih.govfrontiersin.orgdiazepin-4-yl)phenyl)urea (Compound 10d), was identified as a very potent inhibitor of FMS kinase, a target relevant to cancer therapeutics. nih.gov

CompoundTarget EnzymeIC50 Value
Compound 10d FMS Kinase3.73 nM nih.gov

Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme in the metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol within cells. nih.govdoi.org Elevated levels of cortisol in tissues like the liver and adipose tissue are linked to metabolic syndrome, obesity, and type 2 diabetes. nih.govmdpi.com Consequently, the inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions. mdpi.comnih.gov

While direct studies on 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane as an 11β-HSD1 inhibitor are not extensively documented, research on related pyridine-containing molecules has demonstrated significant potential. A series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that an unsubstituted pyridine (B92270) ring linked to an adamantyl ethanone core through an ether or sulfoxide (B87167) linker constitutes a viable pharmacophore for potent inhibitory activity, with some compounds achieving IC₅₀ values in the low nanomolar range (34–48 nM). nih.gov Another class of pyrimidine-based inhibitors has also shown high efficacy in reducing 11β-HSD1 enzyme activity. nih.gov Given that the this compound scaffold incorporates a key pyridyl moiety, it represents a promising framework for the design of novel 11β-HSD1 inhibitors.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. nih.govresearchgate.net Its dysregulation is implicated in multiple cancers, making it an attractive target for anticancer drug development. researchgate.net A particularly promising strategy involves targeting the PRMT5/MTA complex, which is formed in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. nih.govrsc.org

Fragment-based lead discovery efforts have identified pyridine-containing scaffolds as potent binders to the PRMT5 substrate binding site. nih.gov For instance, a 1H-pyrrolo[3,2-b]pyridin-5-amine fragment was found to be a highly potent and efficient binder to the PRMT5/MTA complex, with a dissociation constant (KD) of 0.74 μM. nih.gov Further optimization of related fragments demonstrated that methylene-linked pyridin-3-yl and N-methyl pyrazol-4-yl analogs could increase binding potency by over 250-fold. nih.gov These findings underscore the importance of the pyridine motif for effective interaction with PRMT5. The this compound structure, containing a flexible ethyl-pyridine side chain, could be exploited to develop novel PRMT5 inhibitors that target the substrate-binding pocket.

Cyclin-Dependent Kinases (CDK4/6) Inhibition (for related pyridyl-thiazol-pyrimidine derivatives)

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated and effective strategy in cancer therapy, particularly for hormone receptor-positive breast cancer. nih.govnih.govresearchgate.net Extensive research has led to the discovery of highly potent and selective CDK4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold. acs.org This chemical series is structurally related to the title compound through the shared N-(pyridin-2-yl) moiety.

Medicinal chemistry optimization of this scaffold has yielded inhibitors with remarkable potency and selectivity for CDK4/6 over other CDKs. nih.govacs.org The pyridine ring, in particular, was found to enhance the interaction with CDK4/6 and improve selectivity over CDK2. nih.gov The replacement of an initial phenyl group with a pyridine ring was a key step in the development of these potent inhibitors. nih.govacs.org These compounds have demonstrated potent antiproliferative activities in a wide range of human cancer cell lines. nih.gov The data below highlights the efficacy of some lead compounds from this series.

CompoundCDK4 Ki (nM)CDK6 Ki (nM)MV4-11 GI50 (nM)Selectivity over CDK1/2/7/9
Compound 7813423High
Compound 58Potent CDK4/6 Inhibition-Excellent
Compound 69Potent CDK4/6 Inhibition-Excellent
Compound 83Highly Potent-Remarkable

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of the this compound scaffold and its derivatives.

Impact of Modifications to the Pyridin-2-yl-ethyl Side Chain on Activity

The pyridin-2-yl-ethyl side chain is a critical component for biological activity, and its modification can significantly influence potency and selectivity. In the context of CDK4/6 inhibitors, the pyridine ring itself is crucial for enhancing interactions within the kinase binding site. nih.gov General studies on the SAR of pyridine derivatives have shown that the presence and positioning of small electron-donating or hydrogen-bonding groups (such as -OMe, -OH, -NH₂) can enhance antiproliferative activity, whereas bulky groups or halogens may be detrimental. nih.gov

In the development of PRMT5 inhibitors, modifications to pyridine-containing fragments were shown to dramatically affect binding affinity. For example, replacing an oxygen linker with a methylene (B1212753) linker on a pyridin-3-yl analog increased potency over 10-fold, demonstrating the sensitivity of the target protein to the linker's nature and flexibility. nih.gov Similarly, for inhibitors based on a 2-((pyridin-4-yl)ethyl)pyridine template, varying the arylamino substituent at a distal ring could control kinase selectivity between VEGFR-1 and VEGFR-2. nih.gov This suggests that both the pyridine ring itself and the linker connecting it to the core structure are key points for modification to tune the pharmacological profile.

Role of the 1,4-Diazepane Core Substitution Patterns on Biological Efficacy

The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. semanticscholar.orgnih.govjocpr.com The seven-membered ring provides a flexible yet constrained scaffold that can present substituents in specific three-dimensional orientations for optimal target interaction.

Studies on diazepane-containing derivatives as sigma receptor ligands have provided specific insights into the role of substitutions. It was found that a bulky diazepane spacer could maintain or even improve binding affinity compared to a smaller piperidine (B6355638) ring. nih.gov Furthermore, substitutions on other parts of the molecule, influenced by the diazepane core, could modulate affinity and selectivity between σ1 and σ2 receptor subtypes. nih.gov In the context of 1,4-benzodiazepines, it is well-established that modifications on the diazepine ring, rather than the fused benzene (B151609) ring, are more amenable and critical for altering the pharmacological effects. chemisgroup.us This indicates that substitutions directly on the nitrogen or carbon atoms of the 1,4-diazepane ring in the title compound are likely to be a fruitful area for SAR exploration to modulate biological efficacy.

Investigation of Bioisosteric Replacements in Key Moieties

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The pyridine ring is a well-known bioisostere of a phenyl ring, a substitution that can introduce hydrogen bond acceptors, alter polarity, and improve solubility. This strategy was successfully used in the development of the c-Met kinase inhibitor cabozantinib, where replacing a central benzene ring with a pyridine ring resulted in a compound with potent, comparable activity. mdpi.com

The pyridine ring itself can be part of a larger bioisosteric replacement. For example, a furo[3,2-b]pyridine (B1253681) nucleus has been investigated as a bioisostere for an indole (B1671886) nucleus in the design of 5-HT₁F receptor agonists. doi.org This replacement yielded compounds with similar receptor affinity but improved selectivity. doi.org More novel approaches have explored saturated ring systems as mimetics for aromatic rings; for instance, 3-azabicyclo[3.1.1]heptane has been proposed as a saturated mimetic of pyridine, which led to a dramatic improvement in solubility and metabolic stability in a modified antihistamine drug. chemrxiv.org For derivatives of this compound, replacing the pyridine ring with other heterocycles or the diazepane core with other cyclic amines could be a valuable strategy to fine-tune the molecule's properties.

Cellular Mechanisms of Action (In Vitro Assays)5.4.1. Antiproliferative Activity in Cancer Cell Lines5.4.2. In Vitro Antibacterial Activity5.4.3. Modulation of Cellular Pathways Relevant to Identified Targets

While a significant body of research exists for the broader classes of pyridine and diazepine derivatives, showing a wide range of biological activities including anticancer and antibacterial effects, these findings are not directly applicable to the specific structure of this compound. The unique combination of the pyridin-2-ylethyl substituent with the 1,4-diazepane core appears to be a novel area of investigation, or at least one that has not been reported in publicly accessible scientific literature.

Therefore, the creation of data tables and a detailed discussion of research findings as requested is not possible. The scientific community has yet to publish studies that would provide the necessary information to populate the outlined article structure with the required level of scientific accuracy and detail.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data concerning the coordination chemistry and catalytic applications of the exact compound This compound . The provided outline requests detailed information on its metal complexes and catalytic activities, including specific data tables and research findings.

Unfortunately, extensive searches have revealed that the scientific focus in this area has been directed towards a closely related but structurally distinct ligand: 1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane . This similar molecule, which features two pyridylethyl groups instead of one, has been studied for its coordination with transition metals and its catalytic applications, particularly in the activation of carbon dioxide.

Due to the strict requirement to focus solely on This compound and the absence of specific published findings for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline. Attributing research findings from the bis-substituted analogue to the mono-substituted compound would be scientifically inaccurate and misleading.

Therefore, the following article cannot be generated as the necessary source material for the specified compound is not present in the accessible scientific literature.

Coordination Chemistry and Catalytic Applications of 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane Ligands

Catalytic Activity in Chemical Transformations

Other Relevant Organometallic Catalysis Applications

While extensive research specifically detailing a broad range of organometallic catalytic applications for the precise ligand 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is limited in publicly available literature, the structural motifs within this compound—a pyridine (B92270) ring, an ethyl bridge, and a diazepane core—are well-represented in a variety of catalytically active metal complexes. The following sections outline potential and reported applications for structurally related ligand-metal systems, providing a framework for the expected catalytic behavior of complexes derived from this compound.

Oxidation Catalysis

Manganese complexes featuring tetradentate nitrogen-donor ligands with diazepane backbones have been investigated as catalysts for the epoxidation of olefins. These systems, often utilizing hydrogen peroxide as a green oxidant, show promise in converting various alkenes to their corresponding epoxides with high conversion and selectivity. The catalytic activity is influenced by the stereoelectronic properties of the ligand. For instance, manganese(II) complexes with ligands such as N,N'-bis(2-pyrid-2-ylmethyl)-1,4-diazepane effectively catalyze the epoxidation of substrates like cis-cyclooctene, cyclohexene, and styrene. The reaction mechanism is believed to involve the formation of a nucleophilic manganese(III)-peroxo intermediate. Given the structural similarity, manganese complexes of this compound are anticipated to exhibit comparable activity in oxidation reactions.

It is important to note that while the following table is based on data for a structurally related ligand system, specific performance data for this compound complexes is not available in the reviewed literature.

SubstrateCatalyst SystemOxidantConversion (%)Selectivity (%)
cis-CycloocteneMn(II)-L1H2O2Data Not AvailableData Not Available
CyclohexeneMn(II)-L1H2O2Data Not AvailableData Not Available
StyreneMn(II)-L1H2O2Data Not AvailableData Not Available

L1 represents a related N,N'-bis(2-pyrid-2-ylmethyl)-1,4-diazepane ligand.

Transfer Hydrogenation

Ruthenium(II) complexes bearing pyridine-based ligands are well-established catalysts for the transfer hydrogenation of ketones and aldehydes. These reactions typically employ a hydrogen donor, such as isopropanol, to reduce the carbonyl group. The efficiency and enantioselectivity (for asymmetric variants) of these catalysts are highly dependent on the ligand architecture. While specific studies on ruthenium complexes of this compound are not prominent, the presence of the pyridinyl and amine functionalities suggests its potential to form stable and active "piano-stool" or octahedral ruthenium complexes capable of mediating hydrogen transfer.

Carbon-Carbon Bond Forming Reactions

Iron-catalyzed cross-dehydrogenative coupling (CDC) has emerged as an environmentally benign and cost-effective method for forming carbon-carbon bonds. Iron complexes with nitrogen-based ligands have been shown to catalyze the coupling of two C-H bonds, avoiding the need for pre-functionalized substrates. The catalytic performance is often linked to the ability of the ligand to stabilize different oxidation states of the iron center. The this compound ligand, with its combination of a pyridine and two amine donors, could potentially support iron-catalyzed C-C coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis. The design of the ligand is crucial for the stability and activity of the palladium catalyst. While phosphine (B1218219) ligands have been traditionally dominant, nitrogen-containing ligands are gaining increasing attention. The synthesis of benzodiazepines and related heterocyclic structures has been achieved through palladium-catalyzed intramolecular C-N coupling reactions, where ligands bearing structural similarities to this compound could potentially be employed.

The following table illustrates the types of C-C and C-N bond-forming reactions where related ligand systems have been applied. Specific data for this compound complexes is not currently available.

Reaction TypeMetal CenterPotential SubstratesPotential Products
Cross-Dehydrogenative CouplingIronN-Aryl Tetrahydroisoquinolines and NucleophilesFunctionalized Tetrahydroisoquinolines
Intramolecular C-N CouplingPalladiumHalogenated Aminoalkyl PrecursorsBenzodiazepines

Polymerization Catalysis

Late transition metal complexes, particularly those of iron, cobalt, and nickel, with pyridine-containing ligands have been extensively studied as catalysts for olefin polymerization. The steric and electronic properties of the ligand play a critical role in determining the catalytic activity, the molecular weight, and the microstructure of the resulting polymer. For instance, 2-(arylimino)pyridine-nickel catalysts are known to polymerize ethylene (B1197577) to produce materials ranging from linear low-density polyethylene (B3416737) (LLDPE) to higher molecular weight polymers. The this compound ligand could potentially be adapted for use in such catalytic systems, although specific research in this area has not been identified.

Derivatization and Analog Development Based on the 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane Scaffold

Design Principles for Novel Analog Structures

The design of new analogs of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is guided by established medicinal chemistry principles aimed at improving the molecule's interaction with its biological target while minimizing off-target effects.

Scaffold hopping is a computational or manual strategy used in drug design to identify isofunctional molecular structures with significantly different molecular backbones. nih.gov This approach is particularly useful for discovering novel intellectual property and improving physicochemical or pharmacokinetic properties. For the this compound scaffold, this could involve replacing the 1,4-diazepane ring with other seven-membered heterocyclic systems or even bicyclic structures that maintain a similar spatial arrangement of key pharmacophoric features.

Ring system modifications might include altering the size of the diazepine (B8756704) ring to a six-membered piperazine (B1678402) or an eight-membered ring to probe the conformational requirements of the binding pocket. Another approach is the fusion of an additional ring to the diazepine nucleus, creating a more rigid structure. While specific examples for the this compound scaffold are not extensively documented in publicly available research, the principles can be extrapolated from related benzodiazepine (B76468) chemistry where ring systems are frequently modified to alter activity. mdpi.com

Table 1: Hypothetical Examples of Scaffold Hopping and Ring System Modifications

Original ScaffoldModification StrategyResulting ScaffoldPotential Rationale
This compoundRing Contraction1-[2-(Pyridin-2-yl)ethyl]piperazineInvestigate necessity of 7-membered ring for activity.
This compoundRing Expansion1-[2-(Pyridin-2-yl)ethyl]-1,5-diazocaneExplore larger conformational space.
This compoundRing FusionTetrahydro-1H-benzo[b] nih.govnih.govdiazepine derivativeIntroduce rigidity and explore new interactions.
This compoundScaffold HopMorpholine or Thiomorpholine derivativeImprove physicochemical properties like solubility.

This table presents hypothetical modifications based on established medicinal chemistry principles, as direct examples for the specific parent compound are not widely available.

Rational drug design aims to create new molecules with a specific biological activity based on an understanding of the three-dimensional structure of the biological target. For the this compound scaffold, this would involve identifying the key interactions between the molecule and its target protein.

The design of conformationally constrained N,N-disubstituted 1,4-diazepanes has been explored for other therapeutic targets, such as orexin (B13118510) receptors. nih.gov This approach, guided by an understanding of the preferred solution and solid-state conformation of the diazepane ring, can lead to analogs with enhanced potency. nih.gov For the this compound scaffold, introducing substituents on the diazepine ring could lock it into a more bioactive conformation, thus improving its affinity for the target.

Furthermore, modifications to the pyridine (B92270) ring and the ethyl linker can be rationally designed. For instance, altering the substitution pattern on the pyridine ring can modulate electronic properties and introduce new points of interaction with the target. The length and flexibility of the ethyl linker can also be adjusted to optimize the distance and orientation between the pyridine and diazepine moieties.

Medicinal Chemistry Approaches for Lead Optimization (Pre-Clinical Focus)

Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its properties to make it a suitable candidate for clinical development.

Enhancing in vitro efficacy often involves systematic modifications to the lead structure to improve its binding affinity for the target. This can be achieved by introducing functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein.

Selectivity is a crucial aspect of drug development, as off-target interactions can lead to undesirable side effects. To improve selectivity, a common strategy is to exploit differences in the binding sites of the target and related off-targets. For example, introducing a bulky substituent at a position where the target protein has a large pocket, but a related off-target has a smaller one, can significantly enhance selectivity.

The pharmacological profile of a compound is highly dependent on the nature and position of its substituents. A systematic exploration of substituent effects is therefore a cornerstone of lead optimization.

For the pyridine moiety, introducing electron-donating or electron-withdrawing groups can alter its basicity and electronic distribution, which can in turn affect its binding affinity and pharmacokinetic properties. The position of these substituents is also critical, as it determines their spatial orientation within the binding pocket. Structure-activity relationship (SAR) studies of pyridine derivatives have shown that the presence and position of groups like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity in certain contexts. mdpi.comnih.gov

On the diazepine ring, substitution at the nitrogen atoms can influence the compound's lipophilicity, basicity, and metabolic stability. For instance, N-alkylation can increase lipophilicity, which may affect cell permeability and plasma protein binding.

Table 2: Illustrative Substituent Modifications and Their Potential Impact

Position of ModificationSubstituentPotential Impact on Pharmacological Profile
Pyridine Ring (e.g., C4')-Cl, -FIncrease lipophilicity, potential for halogen bonding.
Pyridine Ring (e.g., C5')-OCH3Can act as a hydrogen bond acceptor, may improve metabolic stability.
Diazepine Ring (N4)-CH3Increase basicity and lipophilicity.
Diazepine Ring (N4)-C(O)CH3Decrease basicity, introduce hydrogen bond acceptor.

This table provides illustrative examples of how substituents might influence the pharmacological properties of the parent scaffold.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. This approach allows for the systematic exploration of the chemical space around a given scaffold.

For the this compound scaffold, a combinatorial library could be synthesized by varying the substituents on both the pyridine and diazepine rings. For example, a library of analogs could be created by reacting a common 1-(2-aminoethyl)-1,4-diazepane intermediate with a diverse set of pyridine-containing building blocks. Alternatively, a pre-formed this compound core could be functionalized with a variety of substituents at the N4 position of the diazepine ring.

While specific combinatorial libraries based on the this compound scaffold are not prominently described in the literature, the synthesis of 1,4-benzodiazepine (B1214927) libraries has been successfully demonstrated. nih.gov These approaches often utilize solid-phase or solution-phase parallel synthesis techniques to efficiently generate a large number of compounds for biological evaluation. nih.govresearchgate.net

Development of Parallel Synthesis Methodologies

Parallel synthesis has emerged as a cornerstone of medicinal chemistry, enabling the rapid generation of numerous analogs for high-throughput screening. nih.gov For the this compound scaffold, both solid-phase and solution-phase parallel synthesis methodologies can be effectively employed to create a diverse library of compounds.

A key strategy involves utilizing the secondary amine (N4) of the diazepane ring as a point of diversification. This can be achieved through various reactions amenable to parallel formats, such as N-acylation, N-alkylation, reductive amination, and sulfonylation.

Solution-Phase Parallel Synthesis: A practical approach for solution-phase parallel synthesis would involve the reaction of the parent scaffold with a diverse set of building blocks in a multi-well plate format. For instance, a library of amides can be generated by reacting this compound with a collection of carboxylic acids or acyl chlorides.

N-Acylation: Reaction with various aroyl chlorides in the presence of a base like triethylamine (B128534). nih.gov

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov

N-Alkylation: Reaction with different alkyl halides.

These reactions are generally high-yielding and can be driven to completion, simplifying the purification process, which often involves liquid-liquid extraction or automated flash chromatography.

Solid-Phase Parallel Synthesis: Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. An efficient method could involve immobilizing a precursor to the diazepane ring on a solid support. nih.gov A plausible, though complex, strategy could start with a resin-bound amino acid. The synthesis would proceed through sequential steps of peptide coupling, reduction, and cyclization to form the diazepane ring, followed by the introduction of the pyridin-2-ylethyl group. The final diversification step would occur at the N4 position before cleavage from the resin. nih.gov This "catch and release" strategy ensures high purity of the final products. nih.gov

A representative reaction scheme for diversifying the scaffold is shown below:

Reaction TypeReagents and ConditionsProduct Class
N-Acylation R-COCl, Et₃N, DCM, 0 °C to rtAmides
Reductive Amination R-CHO, NaCNBH₃, DCM, rtTertiary Amines
N-Sulfonylation R-SO₂Cl, Pyridine, DCM, rtSulfonamides
N-Alkylation R-Br, K₂CO₃, Acetonitrile (B52724), RefluxTertiary Amines

This table outlines common parallel synthesis reactions for modifying the N4 position of the 1,4-diazepane ring.

Library Design for Comprehensive Structure-Activity Relationship Mapping

A well-designed compound library is essential for systematically exploring the chemical space around a lead scaffold to build a robust SAR model. nih.govmdpi.com For the this compound scaffold, library design focuses on strategically modifying three key regions: the pyridine ring, the diazepane ring, and the ethyl linker. The goal is to probe the effects of sterics, electronics, and lipophilicity on biological activity. nih.gov

Points of Diversification:

Pyridine Ring (R¹): Substituents can be introduced at various positions (3, 4, 5, or 6) of the pyridine ring. This allows for probing interactions within a target's binding pocket and modulating properties like basicity and polarity. Building blocks would include a range of substituted 2-vinylpyridines or 2-(2-chloroethyl)pyridines for the initial synthesis of the scaffold.

Diazepane Ring (R²): The N4 nitrogen is the most accessible point for diversification. A wide array of substituents can be introduced here to explore how size, charge, and hydrogen bonding potential affect activity.

Ethyl Linker: While synthetically more challenging to modify, variations in the linker length (e.g., propyl or butyl) or rigidity (e.g., introducing unsaturation or cyclopropyl (B3062369) groups) could provide valuable SAR information.

Combinatorial Library Design: A combinatorial approach involves combining building blocks from each diversification point. For example, a library could be constructed from 10 different substituted pyridines and 50 different acylating/alkylating agents for the N4 position, resulting in 500 unique compounds. The selection of building blocks is critical and should cover a range of physicochemical properties.

The following table illustrates a sample library design matrix:

R² Group (at N4 of Diazepane)
R¹ Group (on Pyridine Ring) Benzyl4-ChlorobenzylCyclohexylmethyl3-Phenylpropyl
4-H Compound 1.1Compound 1.2Compound 1.3Compound 1.4
4-CH₃ Compound 2.1Compound 2.2Compound 2.3Compound 2.4
4-Cl Compound 3.1Compound 3.2Compound 3.3Compound 3.4
4-OCH₃ Compound 4.1Compound 4.2Compound 4.3Compound 4.4

This interactive table shows a subset of a potential combinatorial library, demonstrating how systematic variation of substituents at the R¹ (pyridine) and R² (diazepane) positions can be used to map the structure-activity relationship.

By analyzing the activity data from such a library, researchers can identify key structural features required for potency and selectivity, guiding the design of next-generation analogs with improved properties. nih.gov

Future Research Directions and Translational Potential for 1 2 Pyridin 2 Yl Ethyl 1,4 Diazepane Research

Advancements in Asymmetric Synthesis and Chiral Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane and its derivatives is a critical future objective. While various methods exist for the synthesis of substituted diazepanes, achieving high enantioselectivity remains a key challenge.

Future research should focus on leveraging modern catalytic asymmetric methods. For instance, copper-catalyzed asymmetric intramolecular cyclizations have proven effective for synthesizing structurally related bridged biarylamines with excellent diastereo- and enantioselectivities (up to 99% ee). rsc.orgus.es Adapting such transition-metal-catalyzed reactions could provide a direct and efficient route to enantiomerically pure diazepane cores. Another promising avenue is the "chiral pool" synthesis, which utilizes enantiomerically pure starting materials like amino acids to construct the diazepane ring, ensuring inherent chiral control from the outset. nih.gov This strategy has been successfully employed for 1,2,4-trisubstituted 1,4-diazepanes. nih.gov Furthermore, developing high-yielding asymmetric pathways for key precursors, such as enantiomerically enriched bicyclic azetidin-2-ones, could serve as a versatile platform for producing novel and stereochemically defined 1,4-diazepane derivatives. nih.gov

Table 1: Promising Asymmetric Synthesis Strategies for 1,4-Diazepane Derivatives

Synthesis Strategy Description Potential Advantages
Catalytic Asymmetric Cyclization Employs chiral transition metal catalysts (e.g., Copper-based) to guide the stereoselective formation of the seven-membered ring. rsc.orgus.es High efficiency, potential for high enantiomeric excess (ee), atom economy.
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure starting materials, such as amino acids, to build the chiral scaffold. nih.gov Pre-defined stereochemistry, reliable control over configuration.
Precursor-Based Asymmetric Synthesis Focuses on the asymmetric synthesis of versatile building blocks that can be converted into the final diazepane structure. nih.gov Modular approach, allows for diverse functionalization.

Deeper Mechanistic Investigations at the Molecular and Subcellular Levels

To fully unlock the potential of this compound derivatives, a profound understanding of their mechanism of action at both the molecular and subcellular levels is imperative. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Molecular dynamics simulations can offer crucial insights into how these compounds interact with their biological targets. nih.govnih.gov Such studies can confirm binding modes, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and predict the binding affinity of novel analogs. nih.govnih.gov For example, simulations have been used to validate the strong interaction of diazepane-based ligands with the active site of the sigma-1 (σ1) receptor. nih.govnih.gov

Experimentally, techniques like fluorescence microscopy and targeted proteomics can be used to determine the subcellular localization of these compounds and identify their protein binding partners. The σ1 receptor, a target for some diazepane derivatives, is known to be localized at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for cellular signaling. nih.gov Investigating whether this compound or its analogs accumulate in specific organelles or cellular compartments will be crucial for understanding their biological effects and potential off-target activities.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov For this compound, AI/ML approaches can be instrumental in designing new analogs with optimized properties.

Furthermore, AI can enhance hit-to-lead optimization. nih.gov For instance, the Auto in silico Ligand Directing Evolution (AILDE) approach uses molecular dynamics simulations and fragment-based growing to rapidly explore the chemical space around a hit compound, suggesting modifications to improve binding affinity and drug-like properties. nih.gov Combining computational simulations with high-throughput chemistry, as demonstrated in the optimization of a diazepane-based SARS-CoV-2 Mpro inhibitor, can significantly accelerate the identification of potent lead compounds. acs.org

Emerging Applications in Novel Catalytic Systems and Material Science

The structural features of this compound, specifically the presence of multiple nitrogen atoms capable of coordinating to metal ions, suggest its potential use in catalysis and material science.

The diazepane scaffold itself is relevant to catalysis, with ruthenium(II) complexes ligated by pyridyl-phosphines being used to catalyze the synthesis of piperazines and diazepanes through a hydrogen borrowing mechanism. organic-chemistry.org This indicates that metal complexes of this compound could themselves possess catalytic activity. Future research could explore the synthesis and characterization of such metal complexes and evaluate their performance in various organic transformations.

In material science, pyridine-containing ligands are widely used to construct functional materials. For example, terpyridine derivatives are employed to create coordination compounds and functionalize nanoparticles for biomedical applications. mdpi.com The bis-chelating nature of the this compound ligand could be exploited to synthesize novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural, electronic, or magnetic properties.

Prospects for Early-Stage Preclinical Drug Discovery and Development (e.g., hit-to-lead)

The journey from an initial "hit" compound to a viable "lead" candidate is a critical phase in drug discovery known as hit-to-lead (H2L) optimization. wikipedia.org This process involves refining a molecule's structure to improve its potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability. wikipedia.orgpurdue.edu The this compound scaffold holds promise for entering this pipeline.

The H2L process for derivatives of this compound would involve systematic structural modifications. wikipedia.org As shown with other diazepane hits, this can include targeting specific binding pockets of a protein by adding new functional groups or "exit vectors" to the diazepane ring to enhance binding affinity from the micromolar to the nanomolar range. acs.org

Initial preclinical evaluation of new analogs would involve a battery of in vitro assays. For example, cytotoxicity assays against various cancer cell lines are essential to determine a compound's therapeutic window. nih.govnih.gov Functional assays, such as evaluating antioxidant activity or receptor binding affinity, can further characterize the compound's biological profile. nih.govnih.gov Promising compounds would then advance to in vivo models. For instance, a substituted 1,4-diazepane has demonstrated cognition-enhancing effects in a scopolamine-induced amnesia model in rodents, highlighting the potential of this scaffold for neurological disorders. nih.gov

Table 2: Key Stages in the Hit-to-Lead (H2L) Process

Stage Objective Key Activities
Hit Confirmation To verify the activity and reproducibility of the initial screening hit. Re-testing in the primary assay, dose-response curve generation. wikipedia.org
Analog Synthesis (Hit Expansion) To explore the structure-activity relationship (SAR) around the hit scaffold. Systematic chemical modification of the hit compound. acs.orgwikipedia.org
Property Optimization To improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. In vitro assays for affinity, selectivity, solubility, metabolic stability, and cytotoxicity. wikipedia.orgpurdue.edu
In Vivo Proof of Concept To demonstrate efficacy in a relevant animal model of disease. Testing optimized compounds in animal models to evaluate therapeutic effects. nih.gov

Q & A

Q. How can researchers ensure compliance with regulatory guidelines for pharmacological testing?

  • Methodology :
  • Follow ICH Q2(R1) validation protocols for analytical methods (e.g., HPLC assay linearity, precision).
  • Document impurity profiles per EMA or FDA guidelines, focusing on genotoxic impurities (e.g., aryl-diazenyl residues) .

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